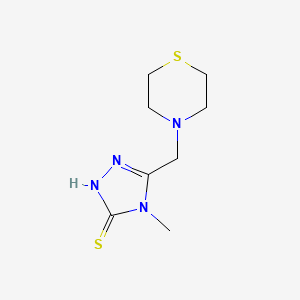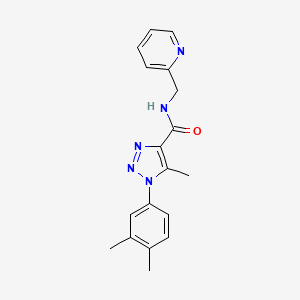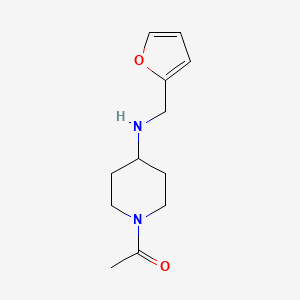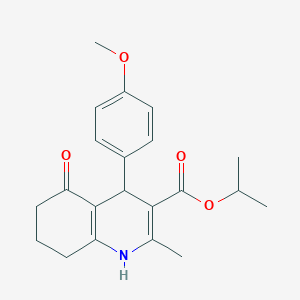
4-methyl-5-(4-thiomorpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-5-(4-thiomorpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. It is a heterocyclic organic compound with the molecular formula C9H16N4S2 and a molar mass of 252.38 g/mol. The compound is also known by its chemical name, MTMTS.
作用機序
The mechanism of action of MTMTS is not well understood. However, it is believed that the compound exerts its biological activity by interacting with specific enzymes or proteins in the body. The thione and thiomorpholine moieties of the compound are thought to be responsible for its biological activity.
Biochemical and Physiological Effects:
MTMTS has been shown to exhibit significant antifungal and antibacterial activity. It has also been found to possess anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using MTMTS in laboratory experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using MTMTS is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its biological activity.
将来の方向性
There are several future directions for research on MTMTS. One area of interest is the development of new anticancer drugs based on the structure of MTMTS. Another potential application is in the development of new corrosion inhibitors for industrial use. Additionally, further studies are needed to elucidate the mechanism of action of MTMTS and to identify its molecular targets in the body.
Conclusion:
In conclusion, MTMTS is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit significant biological activity, including antifungal, antibacterial, and anticancer properties. Further research is needed to fully understand its mechanism of action and to identify its potential uses in various fields.
合成法
The synthesis of MTMTS involves the reaction of 4-methyl-5-(4-chloromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with thiomorpholine in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization.
科学的研究の応用
MTMTS has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antifungal, antibacterial, and anticancer properties. The compound has also been investigated for its potential use as a corrosion inhibitor, as well as in the treatment of Alzheimer's disease.
特性
IUPAC Name |
4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S2/c1-11-7(9-10-8(11)13)6-12-2-4-14-5-3-12/h2-6H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQRTMXPHAYFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(thiomorpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)
![methyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B4890858.png)

![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)
![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890895.png)

![3-bromo-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4890905.png)
![3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4890924.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4890925.png)
![N-(5-fluoro-2-methylbenzyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4890932.png)

![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)